1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol
Description
The exploration of compounds like 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol is driven by the pursuit of new chemical entities with potentially valuable properties. Its structure, which features a chiral tertiary alcohol, a reactive cyclopropyl (B3062369) ring, and an electron-donating ethoxy-substituted aromatic ring, presents a rich platform for chemical investigation.
Aryl-substituted ethanols are a cornerstone of organic synthesis, frequently appearing as key structural units in a vast array of biologically active molecules and functional materials. The presence of the hydroxyl group provides a handle for further chemical transformations, while the aryl group can be tailored to modulate the electronic and steric properties of the molecule. These motifs are prevalent in pharmaceuticals, agrochemicals, and other specialty chemicals, underscoring their importance in synthetic chemistry.
The cyclopropyl group is a small, strained ring system that imparts unique and valuable properties to a molecule. scientificupdate.com In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to enhanced metabolic stability, increased potency, and improved selectivity for biological targets. hyphadiscovery.comnih.gov The strained nature of the cyclopropane (B1198618) ring results in C-C bonds with enhanced p-character, which can influence the conformation and electronic properties of the molecule. scientificupdate.com This can lead to more favorable binding interactions with enzymes and receptors. iris-biotech.deresearchgate.net Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can be advantageous for optimizing its biological activity. iris-biotech.de
The research landscape for alkoxyphenyl-cyclopropyl alcohols is multifaceted, with investigations spanning synthetic methodology, reaction mechanism studies, and exploration of their potential applications. A key area of research is the development of efficient and stereoselective methods for their synthesis. nih.gov The reactivity of the cyclopropyl group in these molecules is also a subject of interest, particularly its propensity to undergo ring-opening reactions under certain conditions. rsc.org This reactivity can be harnessed to construct more complex molecular architectures. In the context of medicinal chemistry, the alkoxyphenyl group can serve as a key pharmacophoric element, and its combination with the cyclopropyl and ethanol (B145695) motifs offers a promising avenue for the design of new therapeutic agents.
Detailed Research Findings
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from studies on closely related analogues, particularly its methoxy (B1213986) counterpart, 1-cyclopropyl-1-(4-methoxyphenyl)ethanol (B7862615). rsc.org
A common and effective method for the synthesis of such tertiary alcohols is the Grignard reaction. This involves the addition of a Grignard reagent to a suitable ketone precursor. In the case of this compound, the synthesis would likely proceed via the reaction of methylmagnesium bromide with cyclopropyl 4-ethoxyphenyl ketone.
A general procedure for the synthesis of the analogous 1-cyclopropyl-1-(4-methoxyphenyl)ethanol has been reported, which can be adapted for the ethoxy derivative. rsc.org The reaction involves the slow addition of a solution of the Grignard reagent to a solution of the ketone in an ethereal solvent, followed by quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then isolated and purified using standard techniques such as column chromatography.
Table 1: Synthesis of 1-Cyclopropyl-1-(4-alkoxyphenyl)ethanol Analogues
| Alkoxy Substituent | Starting Ketone | Grignard Reagent | Reported Yield | Reference |
|---|---|---|---|---|
| Methoxy | Cyclopropyl 4-methoxyphenyl (B3050149) ketone | Methylmagnesium Bromide | 73% | rsc.org |
| Ethoxy | Cyclopropyl 4-ethoxyphenyl ketone | Methylmagnesium Bromide | Not Reported | - |
The characterization of this compound would involve standard spectroscopic techniques. Based on the data for the methoxy analogue, the following spectral characteristics would be expected. rsc.org
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
|---|---|
| ¹H NMR | Signals for the ethoxy group (a triplet and a quartet), aromatic protons, a singlet for the hydroxyl proton, a singlet for the methyl group, and multiplets for the cyclopropyl protons. |
| ¹³C NMR | Signals for the ethoxy carbons, aromatic carbons, the quaternary carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the cyclopropyl ring. |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic, alkyl, and cyclopropyl groups, and C-O stretching vibrations. |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-(4-ethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-15-12-8-6-11(7-9-12)13(2,14)10-4-5-10/h6-10,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQMNGVZMUOOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 1 4 Ethoxyphenyl Ethanol and Analogues
Strategies for the Construction of the 1-Aryl-1-cyclopropylethanol Core
The central challenge in synthesizing 1-cyclopropyl-1-(4-ethoxyphenyl)ethanol lies in the efficient construction of the tertiary alcohol core, which bears both a cyclopropyl (B3062369) and an aryl group attached to the same carbon atom. Several classical and modern organic reactions can be employed to achieve this structural motif.
Grignard Reaction Approaches for Alcohol Formation
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for the synthesis of alcohols. This approach for the target molecule involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone. Two principal pathways are viable:
Pathway A: The reaction of cyclopropylmagnesium bromide with 4-ethoxyacetophenone.
Pathway B: The reaction of a 4-ethoxyphenylmagnesium halide with cyclopropyl methyl ketone.
While a specific procedure for this compound is not extensively documented, the synthesis of a closely related analogue, 1-cyclopropyl-1-(4-methoxyphenyl)ethanol (B7862615), provides a well-established precedent. rsc.org In a typical procedure, cyclopropylmagnesium bromide is prepared in situ from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govtcichemicals.comsigmaaldrich.com This Grignard reagent is then added to a solution of the corresponding ketone, in this case, 4-ethoxyacetophenone. The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. rsc.org
A general procedure for the synthesis of analogous 1-aryl-1-cyclopropylethanols via a Grignard reaction is described in the supporting information of a study by an independent research group. rsc.org The reaction of cyclopropylmagnesium bromide with various deoxybenzoins (which are ketones) in THF at room temperature for an extended period (15 hours) followed by purification via column chromatography demonstrates the feasibility of this approach. rsc.org
Table 1: Representative Grignard Reaction for an Analogous Compound rsc.org
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |
| Cyclopropylmagnesium bromide | 4-Methoxyacetophenone | THF | Not specified | 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol | 73% |
This methodology is highly adaptable, and by substituting 4-methoxyacetophenone with 4-ethoxyacetophenone, the synthesis of this compound can be readily achieved.
Organometallic Reagent Mediated Syntheses
Beyond Grignard reagents, other organometallic species can be utilized for the formation of the 1-aryl-1-cyclopropylethanol core. Organolithium reagents, for instance, exhibit similar reactivity to Grignard reagents in their addition to carbonyl compounds. Cyclopropyllithium, generated from cyclopropyl halides and lithium metal, can react with 4-ethoxyacetophenone to furnish the target alcohol.
These organometallic additions are powerful tools for creating tertiary alcohols, offering a broad scope for the synthesis of various analogues by simply changing the organometallic reagent or the ketone precursor. mdpi.com
Reductive Processes for Carbonyl Precursors
An alternative strategy involves the reduction of a suitable ketone precursor, namely cyclopropyl-(4-ethoxyphenyl)methanone. This ketone can be synthesized via Friedel-Crafts acylation of ethoxybenzene with cyclopropanecarbonyl chloride. Subsequent reduction of the ketone carbonyl group to a hydroxyl group yields the target tertiary alcohol.
Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes. google.comnih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).
Table 2: Common Reagents for Ketone Reduction
| Reducing Agent | Typical Solvents | General Reactivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reduces aldehydes, ketones, esters, and carboxylic acids |
| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl Acetate (B1210297) | Reduces ketones, alkenes, etc. |
Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for ketone reduction. nih.gov This method is often considered a "greener" alternative to metal hydride reagents.
Incorporation of the 4-Ethoxyphenyl Moiety
The synthesis of the target compound requires the presence of a 4-ethoxyphenyl group. This can be achieved either by starting with a precursor that already contains this moiety, such as 4-ethoxyacetophenone, or by introducing the ethoxy group at a suitable stage of the synthesis.
Precursor Synthesis via Claisen-Schmidt Condensation and Related Reactions
One potential route to a precursor for this compound involves the Claisen-Schmidt condensation. sigmaaldrich.commdpi.com This reaction, a type of crossed aldol (B89426) condensation, typically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. sigmaaldrich.com In this context, 4-ethoxybenzaldehyde (B43997) could be condensed with methyl cyclopropyl ketone in the presence of a base (like sodium hydroxide) to form (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one, an α,β-unsaturated ketone (a chalcone (B49325) analogue).
Subsequent chemical modifications would be necessary to convert this chalcone intermediate into the desired tertiary alcohol. For instance, the double bond could be selectively reduced, followed by the addition of a methyl group to the ketone via a Grignard reaction. Alternatively, a cyclopropanation reaction of the double bond could be explored, though this would lead to a different class of compounds. The synthesis of various chalcones from substituted benzaldehydes and acetophenones using sodium hydroxide (B78521) in ethanol is a well-documented process. bldpharm.com
Aryl Coupling Reactions in Alkoxyphenyl System Formation
Modern cross-coupling reactions provide powerful tools for the formation of aryl ethers, which is the key structural feature of the 4-ethoxyphenyl moiety. If a precursor containing a 4-hydroxyphenyl group is synthesized, the ethoxy group can be introduced via Williamson ether synthesis or, more efficiently, through modern coupling reactions.
The Buchwald-Hartwig amination protocol has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. rsc.orgnih.gov This palladium-catalyzed reaction couples an alcohol with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. For instance, a precursor like 1-cyclopropyl-1-(4-hydroxyphenyl)ethanol could be etherified with an ethylating agent under these conditions.
Alternatively, the Suzuki-Miyaura coupling reaction can be employed to construct the carbon skeleton of precursors like 4-ethoxyacetophenone. ethz.ch For example, the coupling of a 4-ethoxyphenylboronic acid with an appropriate acetyl-containing coupling partner could be envisioned. These palladium-catalyzed reactions are known for their high functional group tolerance and broad substrate scope. The Ullmann condensation is another classical method for forming aryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.gov
Green Chemistry and Sustainable Synthesis Approaches
The development of sustainable synthetic routes to complex molecules like this compound is a primary focus of modern chemical research. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For tertiary alcohols, which are valuable structural motifs in pharmaceuticals and fine chemicals, this involves moving away from classical syntheses that often require harsh reagents and generate significant waste. researchgate.net Key strategies include the use of biocatalysts, which operate under mild conditions, and the development of highly efficient, atom-economical catalytic systems that utilize benign metals.
The synthesis of chiral tertiary alcohols using enzymes presents a significant challenge due to the steric hindrance around the target carbon center, which can impede access to the enzyme's active site. researchgate.netrsc.org Despite these difficulties, biocatalysis offers an attractive, green alternative to conventional chemical methods for producing enantiomerically pure alcohols. researchgate.net Research has primarily focused on the kinetic resolution of racemic tertiary alcohols or the asymmetric reduction of precursor ketones. rsc.orgnih.gov
Enzymes such as lipases, alcohol dehydrogenases (ADHs), and engineered hemeproteins have been successfully employed in the synthesis of chiral alcohols. rsc.orgnih.gov Lipases are commonly used for the kinetic resolution of racemic secondary alcohols, and while their application to tertiary alcohols is less common, they remain a valuable tool. rsc.org More promising results have been achieved with ADHs and ketoreductases (KREDs), which can asymmetrically reduce a wide range of ketone substrates to their corresponding chiral alcohols with high enantioselectivity. nih.govresearchgate.net For instance, a novel medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 demonstrated excellent activity and enantioselectivity in the reduction of various aromatic ketones. nih.gov Similarly, whole-cell biocatalysts, such as yeast strains (Saccharomyces uvarum), have been optimized for the gram-scale production of enantiopure (S)-1-(4-methoxyphenyl)ethanol, a structural analogue of the target compound. researchgate.net
Chemoenzymatic strategies, which combine biological and chemical transformations, have emerged as a powerful method for creating structurally diverse chiral molecules. nih.gov Engineered variants of proteins like sperm whale myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins to produce cyclopropyl ketones. nih.govnih.gov These chiral ketones are versatile intermediates that can be subsequently converted to tertiary alcohols. This approach highlights the potential of combining the high selectivity of biocatalysis with robust chemical diversification to access complex scaffolds. nih.gov
Table 1: Examples of Enzymatic Systems for the Synthesis of Chiral Alcohols
| Enzyme/Biocatalyst System | Substrate Type | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (RhADH) | Aromatic Ketones | Chiral Aromatic Alcohols | High enantioselectivity and yields (e.g., (R)-PED at 60 g/L). nih.gov | nih.gov |
| Saccharomyces uvarum S3 (Yeast) | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | Optimized conditions for gram-scale synthesis with high conversion. researchgate.net | researchgate.net |
| Engineered Myoglobin Variant | Vinylarenes & Diazoketones | Chiral Cyclopropyl Ketones | High diastereo- and enantioselectivity (up to 99% ee). nih.gov | nih.gov |
| Recombinant KREDs (from Lactobacillus kefir and Rhodococcus aetherivorans) | 1-(Arylsulfanyl)propan-2-ones | Chiral 1-(Arylsulfanyl)propan-2-ols | High conversions (60-99%) and excellent enantiomeric excess (>95% ee). researchgate.net | researchgate.net |
Atom-efficient transformations are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. The Grignard reaction, a classic method for forming tertiary alcohols, can be adapted to improve its environmental profile through catalysis. leah4sci.com The synthesis of this compound would traditionally involve the addition of a cyclopropyl magnesium halide to 4-ethoxyacetophenone. While effective, this reaction uses a stoichiometric amount of magnesium metal. Catalytic approaches seek to minimize waste and improve efficiency.
One sustainable approach involves using inexpensive, earth-abundant, and environmentally benign metal catalysts. Iron complexes, such as [Fe(acac)3], have been successfully used to catalyze the coupling of Grignard reagents with other substrates, offering a low-cost and less toxic alternative to precious metal catalysts. researchgate.net Another innovative method is the Cp2TiCl2-catalyzed one-pot synthesis of tertiary alcohols from ketones, aryl olefins, and AlCl3. mdpi.com This process allows for the conversion of styrenes into aryl-substituted tertiary alcohols with yields up to 76%, proceeding through a proposed titanacyclopropane intermediate. mdpi.com
Furthermore, research into simplifying catalyst systems has shown that commercially available Grignard reagents themselves can act as precatalysts in certain transformations, such as the dehydrocoupling of silanes and amines. rsc.org This discovery points toward the potential for developing ligand-free catalytic systems, which reduces synthetic complexity and waste. For the synthesis of cyclopropyl-containing tertiary alcohols, the development of catalysts for the cross-coupling of tertiary cyclopropyl carbagermatranes with other reagents also represents an efficient and highly reactive pathway for creating the desired quaternary carbon center. rsc.org
Table 2: Examples of Catalyst Systems for Alcohol Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| [Fe(acac)3] | Cross-Coupling | Propargyl Carboxylates + Grignard Reagents | Uses an inexpensive and environmentally benign iron catalyst; mild reaction conditions (-20 °C). researchgate.net | researchgate.net |
| Cp2TiCl2 | One-Pot Tertiary Alcohol Synthesis | Ketones, Aryl Olefins, AlCl3 | Efficient one-pot procedure; yields up to 76%. mdpi.com | mdpi.com |
| Methyl magnesium bromide (MeMgBr) | Precatalyst for Dehydrocoupling | Silanes + Amines | Simplifies catalysis by using a commercially available reagent without ancillary ligands. rsc.org | rsc.org |
| Palladium Catalyst | Cross-Coupling | Tertiary Cyclopropyl Carbagermatranes | Provides a robust method for synthesizing tertiary cyclopropanes and forming quaternary centers. rsc.org | rsc.org |
Stereochemistry and Asymmetric Synthesis of 1 Cyclopropyl 1 4 Ethoxyphenyl Ethanol
Enantioselective Synthesis of Cyclopropyl-Containing Alcohols
The enantioselective synthesis of cyclopropyl-containing alcohols is a significant area of research, driven by the prevalence of this motif in biologically active compounds and valuable synthetic intermediates. nih.gov The synthesis of these molecules often involves the creation of the chiral alcohol center and the cyclopropane (B1198618) ring in a stereocontrolled manner. One powerful strategy involves tandem reactions where multiple transformations occur in a single pot, maximizing efficiency and yield by avoiding the isolation of intermediates. nih.gov For instance, the asymmetric addition of an alkyl or vinyl group to an aldehyde can generate a chiral allylic alkoxide, which then undergoes a directed and diastereoselective cyclopropanation. nih.gov
The success of asymmetric synthesis hinges on the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. A variety of sophisticated catalyst systems have been developed for the synthesis of chiral alcohols and cyclopropanes. These systems are designed to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
Several classes of chiral catalysts are effective in these transformations:
Chiral Ligands with Metal Catalysts : Transition metals complexed with chiral ligands are widely used. For example, chiral phosphine (B1218219) ligands can control the carbocupration of cyclopropenes, and chiral N,N'-dioxide ligands are used with scandium(III) to catalyze asymmetric ring-opening reactions of cyclopropyl (B3062369) ketones. rsc.orgresearchgate.net Copper(I) catalysts paired with chiral N-heterocyclic carbene (NHC) ligands have also been successful in constructing challenging quaternary carbon stereocenters. rsc.org
Organocatalysts : These are small, metal-free organic molecules that can catalyze asymmetric reactions. Chiral phosphoric acids have been shown to be highly effective in the enantio- and diastereoselective formation of complex cyclopropane-containing polycyclic molecules. rsc.orgrsc.org Other organocatalysts, such as diphenylprolinol TMS ether, have been used in enantioselective alkylation reactions. mdpi.com
Enzyme Catalysts : Biocatalysis offers a green and highly selective alternative. Ene reductases, for example, can catalyze reductive cyclization processes to produce chiral cyclopropyl derivatives with excellent enantiomeric excess (ee). mdpi.com
The table below summarizes some catalyst systems used in the asymmetric synthesis of chiral cyclopropyl carbinols and related structures.
| Catalyst System | Transformation | Substrate Type | Reported Enantioselectivity (ee) | Reference |
| Chiral N,N'-Dioxide-Sc(OTf)₃ | Asymmetric Ring-Opening | Aromatic/Vinyl Cyclopropyl Ketones | 53-97% | researchgate.net |
| Chiral Phosphoric Acid | [4+2] Cycloaddition/Cyclopropanation | Isochromene Acetals & Vinylboronic Acids | up to 97% | rsc.org |
| (DHQD)₂AQN | Michael-Initiated Ring-Closure | α-Purine Acrylates | 93-97% | nih.gov |
| Chiral Perhydrobenzoxazine/Et₂Zn | Ethylation/Cyclopropanation | α,β-Unsaturated Aldehydes | High | rsc.org |
| Cu(I) / Chiral NHC Ligand | Allylation | Cyclopropanols | 80-97% | rsc.org |
When a molecule contains more than one stereocenter, diastereomers can be formed. Controlling the relative stereochemistry between these centers is a significant synthetic challenge. In the context of cyclopropane synthesis, diastereoselective control is crucial for establishing the desired three-dimensional structure.
A primary method for achieving this control is through substrate-directed reactions . nih.gov In this approach, a functional group already present in the molecule, such as a hydroxyl group, directs the reagent to a specific face of the molecule. For example, the diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can furnish highly substituted bicyclopropanes as a single diastereomer due to the directing effect of the carbinol's hydroxyl group. nih.gov This rigidity of the cyclopropyl core serves as a valuable platform for stereoselective synthesis. nih.gov
Tandem reactions that combine an enantioselective addition with a diastereoselective cyclopropanation are particularly powerful. nih.gov The initial asymmetric addition sets the absolute stereochemistry of the alcohol, and the resulting chiral alkoxide intermediate then directs the subsequent cyclopropanation of a nearby double bond, controlling the relative stereochemistry and yielding products with high diastereo- and enantioselectivity. nih.govnih.gov
Resolution Techniques for Chiral 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution is employed to separate a racemic mixture. wikipedia.org This process relies on the different physical properties of diastereomers.
Common methods for chiral resolution include:
Crystallization of Diastereomeric Salts : This is a classical and widely used method. wikipedia.org A racemic mixture of an acidic or basic compound is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be crystallized and separated. wikipedia.org For an alcohol like this compound, it would first need to be derivatized to an acid or base or be resolved using a reagent that interacts directly with the alcohol.
Enzymatic Resolution : Lipases are commonly used enzymes for the kinetic resolution of alcohols. nih.gov In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol in the presence of an acyl donor. This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated. For example, the resolution of the structurally related (R,S)-1-(4-methoxyphenyl)ethanol was efficiently achieved using the immobilized lipase (B570770) Novozym 40086 and vinyl acetate (B1210297) as the acyl donor, yielding the remaining (S)-enantiomer with 99.87% ee. nih.gov
Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.com The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com This method has been successfully used for the preparative separation of the enantiomers of other complex chiral molecules, such as nitro-derivatives of propranolol. nih.gov
Stereochemical Analysis and Determination Methods
After synthesizing or resolving a chiral compound, its stereochemical integrity must be verified. This involves determining the ratio of diastereomers or enantiomers and, ultimately, assigning the absolute configuration of the stereocenters.
During a synthesis that can produce multiple diastereomers, the diastereomeric ratio (d.r.) must be measured. This is typically accomplished using standard analytical techniques that can distinguish between the diastereomeric products.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for this purpose. Diastereomers are distinct compounds and will have different chemical shifts and coupling constants in their NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined. This method was used, for instance, in analyzing the products of carbometallation reactions to determine diastereomeric ratios. nih.gov
Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate diastereomers, allowing for their quantification.
While relative stereochemistry can often be determined by NMR, assigning the absolute configuration of a chiral molecule requires a definitive method. Single-crystal X-ray crystallography is considered the gold standard for this purpose. nih.govspringernature.com
The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of its atoms. ed.ac.uk To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous scattering is utilized. nih.gov When the X-ray energy is near the absorption edge of an atom in the crystal, it causes small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). researchgate.net
The Flack parameter is a key value calculated during the structure refinement that indicates whether the correct enantiomer has been modeled. nih.gov A value close to 0 indicates the correct absolute structure, while a value close to 1 suggests the structure should be inverted. nih.goved.ac.uk This method provides an unambiguous assignment of the absolute configuration, provided a suitable single crystal of the enantiomerically pure compound can be grown. researchgate.netresearchgate.net The structure of a related compound, 5-phenylthiophene-2-carbaldehyde, was definitively confirmed by single-crystal XRD analysis. rsc.org
Derivatization and Functionalization of 1 Cyclopropyl 1 4 Ethoxyphenyl Ethanol
Modification of the Hydroxyl Group
The tertiary alcohol functionality is a primary site for derivatization, enabling the introduction of various functional groups that can alter the molecule's polarity, stability, and chemical reactivity.
Esterification: The hydroxyl group can be converted into an ester through several established methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), provides a direct route to ester formation. masterorganicchemistry.comyoutube.com However, the equilibrium nature of this reaction often requires forcing conditions, such as the removal of water, to achieve high yields. masterorganicchemistry.com
Alternatively, more reactive acylating agents can be employed for a more efficient transformation under milder conditions. Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270), readily yields the corresponding esters. chemguide.co.uk These reactions are generally irreversible and proceed with high efficiency.
Etherification: The synthesis of ethers from the tertiary alcohol of 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol is more challenging. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally inefficient for tertiary alcohols due to the steric hindrance around the oxygen atom and the propensity for the strongly basic alkoxide to induce elimination (E2) reactions with the alkyl halide.
Table 1: Representative Esterification Reactions
| Reaction Type | Reagents | Catalyst/Base | Product |
|---|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH) | H₂SO₄ (catalytic) | 1-Cyclopropyl-1-(4-ethoxyphenyl)ethyl acetate (B1210297) |
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | 1-Cyclopropyl-1-(4-ethoxyphenyl)ethyl acetate |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or DMAP | 1-Cyclopropyl-1-(4-ethoxyphenyl)ethyl acetate |
| Esterification | Benzoic Acid (C₆H₅COOH) | H₂SO₄ (catalytic) | 1-Cyclopropyl-1-(4-ethoxyphenyl)ethyl benzoate |
The hydroxyl group can be transformed into a good leaving group, such as a halide, which facilitates subsequent nucleophilic substitution or elimination reactions. Given that this compound is a tertiary alcohol, its reaction with hydrogen halides (e.g., HBr, HCl) proceeds via an SN1 mechanism. youtube.com This involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a relatively stable tertiary carbocation, which is then trapped by the halide ion.
Other reagents can also be used to convert the alcohol to an alkyl halide. Thionyl chloride (SOCl₂) in the presence of pyridine is commonly used for conversion to chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing bromides. These reagents offer alternative pathways that can sometimes minimize side reactions like rearrangements, although the tertiary nature of the substrate still favors carbocationic intermediates.
Table 2: Conversion of Hydroxyl Group to Halides
| Target Halide | Reagent | Mechanism | Product |
|---|---|---|---|
| Chloride | Concentrated HCl | SN1 | 1-(1-Chloro-1-cyclopropylethyl)-4-ethoxybenzene |
| Bromide | Concentrated HBr | SN1 | 1-(1-Bromo-1-cyclopropylethyl)-4-ethoxybenzene |
| Chloride | Thionyl Chloride (SOCl₂) | SNi (with pyridine, SN2-like) | 1-(1-Chloro-1-cyclopropylethyl)-4-ethoxybenzene |
| Bromide | Phosphorus Tribromide (PBr₃) | SN2-like | 1-(1-Bromo-1-cyclopropylethyl)-4-ethoxybenzene |
Functionalization of the Aromatic Ring
The ethoxy-substituted phenyl ring is another key site for derivatization, primarily through electrophilic aromatic substitution.
The benzene (B151609) ring in this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two substituents: the ethoxy group (-OEt) and the 1-cyclopropylethanol (B1359789) group. wikipedia.org
Ethoxy Group: This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com
1-Cyclopropylethanol Group: As an alkyl substituent, this group is weakly activating and also an ortho, para-director.
In cases of multiple substituents, the more powerful activating group dictates the position of subsequent substitutions. Therefore, the ethoxy group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6), as the para position (position 4) is already occupied. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Cyclopropyl-1-(3-nitro-4-ethoxyphenyl)ethanol |
| Bromination | Br₂, FeBr₃ | 1-Cyclopropyl-1-(3-bromo-4-ethoxyphenyl)ethanol |
| Sulfonation | Fuming H₂SO₄ | 2-(1-Cyclopropyl-1-hydroxyethyl)-5-ethoxybenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-ethoxyphenyl)-1-cyclopropylethanol |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry on this compound, the aromatic ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf). This can be achieved through electrophilic halogenation, as described in the previous section.
Once the aryl halide is formed (e.g., 1-Cyclopropyl-1-(3-bromo-4-ethoxyphenyl)ethanol), it can serve as a substrate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can introduce new alkyl, alkenyl, or aryl groups. lookchem.commdpi.com
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base, to form an aryl-alkyne bond.
Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl halide and an alkene.
These reactions provide a modular approach to extensively diversify the aromatic core of the molecule. organic-chemistry.org
Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions (on Aryl Bromide Derivative)
| Reaction Name | Coupling Partner | Typical Catalysts | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |
| Heck | Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
Cyclopropane (B1198618) Ring Functionalization
The cyclopropane ring is a strained three-membered carbocycle that exhibits unique reactivity. While generally stable, its high strain energy allows for specific functionalization reactions, often involving ring-opening or C-H activation. digitellinc.com
Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids, electrophiles, or via radical pathways, the cyclopropane ring can undergo cleavage. For aryl-substituted cyclopropanes, this often leads to the formation of 1,3-difunctionalized open-chain products. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on both the aryl and cyclopropyl (B3062369) rings.
C-H Functionalization: More recent advances in catalysis have enabled the direct functionalization of C-H bonds on the cyclopropane ring. Palladium-catalyzed reactions, often using a directing group, can achieve selective arylation, alkenylation, or other transformations at positions on the cyclopropane ring. nih.govnih.gov In the context of this compound, the hydroxyl group or a derivative thereof could potentially serve as a directing group to facilitate C-H activation at a specific position on the cyclopropyl moiety, offering a sophisticated route to novel analogues.
Controlled Ring-Opening for Diverse Scaffolds
The high ring strain of the cyclopropane ring in this compound can be harnessed to drive controlled ring-opening reactions, providing access to a variety of acyclic and larger cyclic structures. These transformations are typically initiated by the generation of a carbocation at the tertiary carbinol position, which then facilitates the cleavage of a C-C bond within the cyclopropane ring.
Under acidic or Lewis acidic conditions, this compound can undergo ring-opening to form homoallylic alcohols or their derivatives. The reaction proceeds through the formation of a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water. This carbocation is stabilized by the adjacent aryl group. The neighboring cyclopropane ring can then undergo C-C bond cleavage to relieve ring strain, leading to a homoallylic carbocation. This intermediate can then be trapped by a nucleophile present in the reaction medium. For instance, in the presence of water or an alcohol, the corresponding homoallylic alcohol or ether can be formed rsc.org.
A notable application of this reactivity is the Ritter-type reaction, where acetonitrile (B52724) acts as the nucleophile. In an acid-catalyzed reaction, the intermediate homoallylic carbocation can be trapped by acetonitrile to form a nitrilium ion, which upon hydrolysis yields a homoallylic amide researchgate.net. This provides a straightforward method for the introduction of a nitrogen-containing functional group.
The table below summarizes representative controlled ring-opening reactions of analogous cyclopropyl carbinol systems.
| Substrate Type | Catalyst/Reagent | Nucleophile | Product Scaffold |
| Cyclopropyl allylic alcohols | Yb(OTf)₃ | Pyrazoles | (E)-δ-vinyl-homoallylic pyrazoles |
| Cyclopropyl allylic alcohols | Ga(OTf)₃ | Water/Alcohols | (E)-δ-vinyl-homoallylic alcohols/ethers |
| Cyclopropyl carbinols | Acid catalyst | Acetonitrile | Homoallylic amides |
Cycloaddition Reactions with Cyclopropyl-Containing Substrates
While this compound itself is not directly suited for cycloaddition reactions, it can be readily converted into reactive intermediates that can participate in such transformations. A key derivatization is the dehydration of the tertiary alcohol to form the corresponding vinylcyclopropane (B126155), 1-cyclopropyl-1-(4-ethoxyphenyl)ethene. This transformation can be achieved through acid-catalyzed elimination of water, a reaction analogous to the well-established dehydration of 1-phenylethanol (B42297) to styrene nih.govwikipedia.orgresearchgate.net.
Once formed, this vinylcyclopropane derivative can engage in a variety of transition metal-catalyzed cycloaddition reactions. Vinylcyclopropanes are versatile building blocks in organic synthesis, capable of acting as three- or five-carbon components in cycloadditions to form various carbocyclic and heterocyclic systems acs.orgwilliams.edu. For example, rhodium-catalyzed [5+2] cycloadditions with alkynes or alkenes can lead to the formation of seven-membered rings nih.gov.
Alternatively, the tertiary alcohol of this compound can be oxidized to the corresponding aryl cyclopropyl ketone. These ketones are known to participate in [3+2] cycloaddition reactions under photochemical or photocatalytic conditions researchgate.netacs.orgnih.govscispace.comacs.orgnih.gov. For instance, the visible-light-mediated [3+2] cycloaddition of aryl cyclopropyl ketones with olefins provides a direct route to highly substituted cyclopentanes scispace.comacs.orgnih.gov. This transformation proceeds via the formation of a cyclopropyl ketyl radical anion, which undergoes ring-opening to a distonic radical anion that then engages in a radical addition to the olefin nih.gov.
The following table outlines potential cycloaddition reactions of derivatives of this compound.
| Derivative | Reaction Type | Reactant | Catalyst/Conditions | Product Scaffold |
| 1-Cyclopropyl-1-(4-ethoxyphenyl)ethene (Vinylcyclopropane) | [5+2] Cycloaddition | Alkyne | Rh(I) catalyst | Dihydroazepine derivative (with imine) |
| (4-Ethoxyphenyl)(cyclopropyl)methanone (Aryl Cyclopropyl Ketone) | [3+2] Photocycloaddition | Alkene | Visible light, photocatalyst | Substituted cyclopentane |
| (4-Ethoxyphenyl)(cyclopropyl)methanone (Aryl Cyclopropyl Ketone) | [3+2] Photocycloaddition | Alkyne | Visible light, photocatalyst | Substituted cyclopentene |
Catalysis in the Synthesis and Transformations of 1 Cyclopropyl 1 4 Ethoxyphenyl Ethanol
Transition-Metal Catalysis
Transition metals play a crucial role in orchestrating the assembly and functionalization of complex molecules containing the cyclopropyl (B3062369) motif. Catalysts based on rhodium, copper, and gold provide distinct pathways for either constructing the cyclopropane (B1198618) ring or modifying its structure post-synthesis.
Rhodium-Catalyzed Cyclopropanations and Carbenoid Chemistry
The synthesis of cyclopropyl rings is frequently accomplished through the catalytic decomposition of diazo compounds by transition metals, with rhodium complexes being particularly effective. Dirhodium(II) tetracarboxylate catalysts are renowned for their ability to generate rhodium-carbenoid intermediates from diazo compounds. These electrophilic carbenoids then react with alkenes to form cyclopropanes. illinois.edunih.gov
In the context of synthesizing 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol, a plausible retrosynthetic approach involves the cyclopropanation of a corresponding vinyl ether or styrene (B11656) derivative. The reaction of an appropriate alkene with a diazoacetate, catalyzed by a chiral dirhodium complex, can establish the cyclopropane ring with high levels of stereocontrol. nih.gov The choice of chiral ligands on the rhodium catalyst, such as those derived from adamantylglycine, is critical for inducing high enantioselectivity (up to 98% ee) in these transformations. nih.gov While rhodium-catalyzed cyclopropanation is a powerful tool, its application has been more prevalent with electron-rich or neutral alkenes. nih.gov
Rhodium carbenoids can also participate in other transformations, such as C-H insertion reactions, which could be employed to functionalize molecules containing a pre-existing cyclopropyl group. illinois.edu Furthermore, rhodium catalysts are effective in mediating cycloaddition reactions, such as the [4+1] reaction of cyclopropyl-capped dienes with carbon monoxide, showcasing their versatility in manipulating strained ring systems. pku.edu.cn
Copper-Catalyzed Hydroalkylation and Asymmetric Hydroamination
Copper catalysis offers a complementary and earth-abundant alternative for functionalizing cyclopropane-containing structures. Copper-catalyzed hydroamination of cyclopropenes, for instance, provides a direct route to chiral N-cyclopropyl compounds. This reaction proceeds under mild conditions with high regio-, diastereo-, and enantiocontrol. nih.govacs.org Mechanistic studies suggest the reaction involves a cis-aminocupration of the cyclopropene (B1174273) π-complex, forming a cyclopropylcopper intermediate which is then protonated to yield the product. nih.gov
While this method applies to cyclopropenes to form N-cyclopropyl heterocycles, the principles of copper-catalyzed asymmetric addition can be extended to other transformations. For example, the development of copper-catalyzed hydroalkylation reactions could provide a pathway to introduce alkyl groups to a cyclopropane precursor. A notable application is the enantioselective Cope-type hydroamination of cyclopropenes with oximes, which uses a copper-based catalytic system to generate chiral nitrones with exceptional stereocontrol. nih.govacs.org This process is believed to proceed through a five-membered metalla-retro-Cope transition state. acs.org
| Catalyst System | Substrate Type | Product Type | Key Features |
| Cu(I) / Chiral Ligand | Cyclopropenes, Pyrazoles | Chiral N-cyclopropyl pyrazoles | High regio-, diastereo-, and enantiocontrol; Mild conditions. nih.govacs.org |
| CuCl / dppbz | Cyclopropenes, Oximes | Chiral Nitrones | High enantio- and diastereocontrol; Operates via a Cope-type mechanism. nih.govacs.org |
Gold-Catalyzed Processes for Cyclopropyl Ring Modifications
Homogeneous gold catalysis has become a powerful tool for C-C and C-heteroatom bond formation, often proceeding under mild conditions. rsc.org A significant area of gold catalysis involves the cycloisomerization of 1,n-enynes, which proceeds through highly distorted cyclopropyl gold(I) carbene-like intermediates. nih.govnih.gov These reactive intermediates can be trapped by various nucleophiles or participate in subsequent rearrangements, offering a versatile platform for modifying cyclopropyl-containing molecules.
The reactivity of these gold-carbene intermediates can be directed towards several pathways:
Nucleophilic Attack: The carbene or cyclopropane carbons can be attacked by nucleophiles. The choice of ligand on the gold catalyst can influence the site of attack. For example, less donating phosphine (B1218219) ligands on gold(I) favor nucleophilic attack at the cyclopropane ring, while more donating N-heterocyclic carbene (NHC) ligands favor attack at the metal carbene. nih.gov
Cycloadditions: The carbene-like species can react with tethered alkenes in an intramolecular fashion to generate a second cyclopropane ring, leading to complex tetracyclic structures. rsc.org
Rearrangements: In the absence of trapping nucleophiles, the cyclopropyl gold carbenes can undergo skeletal rearrangements to yield a variety of cycloisomerized products. nih.gov
For a molecule like this compound, these gold-catalyzed transformations could be envisioned starting from a precursor containing an enyne moiety, allowing for intricate modifications of the molecular scaffold. For example, a tethered carbonyl group could act as an internal nucleophile, attacking the gold-cyclopropyl carbene intermediate to form oxonium cations that lead to oxatricyclic products. nih.govbeilstein-journals.org
Organocatalysis and Brønsted/Lewis Acid Catalysis
Metal-free catalytic systems, including organocatalysis and Brønsted/Lewis acid catalysis, provide powerful alternatives for the synthesis and transformation of chiral molecules like this compound.
Bifunctional Phosphoric Acid Catalysts for Stereocontrol
Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a wide array of asymmetric transformations. Their utility in synthesizing chiral tertiary alcohols is particularly relevant. nih.govhkust.edu.hkpatsnap.com The catalytic power of CPAs stems from their ability to act as bifunctional catalysts, where the acidic proton activates an electrophile and the basic phosphoryl oxygen organizes a nucleophile within a well-defined chiral environment.
In the synthesis of this compound, a CPA could catalyze the enantioselective addition of a cyclopropyl nucleophile (e.g., a cyclopropyl Grignard or zinc reagent) to 4-ethoxyacetophenone. Alternatively, CPAs have been used to catalyze the asymmetric allylation of ketones, yielding chiral tertiary alcohols with high enantiomeric excesses (up to 94% ee). nih.gov This methodology could be adapted by using a cyclopropyl-containing nucleophile. The kinetic resolution of racemic tertiary alcohols is another powerful application of CPAs, providing access to enantioenriched compounds through the selective reaction of one enantiomer. rsc.org
| Catalyst Type | Reaction | Substrate | Outcome |
| Chiral Phosphoric Acid (CPA) | Asymmetric Allylation | Ketones | Chiral tertiary alcohols (up to 94% ee). nih.gov |
| CPA / Silver(I) Salt | Kinetic Resolution | Racemic tertiary allylic alcohols | Enantioenriched alcohols and diene monoepoxides. rsc.org |
| CPA | Asymmetric Epoxidation | Alkenyl aza-heteroarenes | Chiral α-azaheteroaryl oxiranes (up to 97% ee). nih.gov |
Ytterbium and Scandium Triflate Catalyzed Ring Opening
Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) are effective catalysts for promoting the ring-opening of strained cyclopropane rings. This reactivity is particularly pronounced in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group, facilitating cleavage of the distal cyclopropane bond.
Yb(OTf)₃ has been shown to catalyze the ring-opening of 1-cyclopropylprop-2-yn-1-ols with sulfonamides, leading to the formation of conjugated enynes in good yields. nih.gov This reaction demonstrates the ability of Yb(OTf)₃ to activate the cyclopropyl carbinol system towards nucleophilic attack. More recently, Yb(OTf)₃ was used to catalyze the intramolecular arylative ring-opening of arylaminomethyl-substituted donor-acceptor cyclopropanes, providing access to tetrahydroquinolines. bohrium.comresearchgate.netfigshare.com The mechanism involves the Lewis acid coordinating to an acceptor group, which weakens a cyclopropane C-C bond and facilitates an intramolecular Sₙ2-type attack. bohrium.com
Scandium(III) triflate is another potent Lewis acid for activating cyclopropanes. It has been successfully employed in tandem ring-opening-cyclization reactions of 1,1-cyclopropanediesters with imines to afford multisubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.orgsioc.ac.cn Sc(OTf)₃ has also been used in reactions of aroyl-substituted donor-acceptor cyclopropanes with naphthylamines to synthesize complex dibenzo[c,h]acridines. acs.orgacs.org These methodologies highlight the potential for Sc(OTf)₃ to catalyze transformations of a suitably functionalized derivative of this compound, leveraging the ring strain of the cyclopropyl group to drive the formation of more complex heterocyclic systems.
Mechanistic Insights into Catalytic Cycles
While specific, dedicated mechanistic studies on the catalytic synthesis and transformation of this compound are not extensively detailed in publicly available research, a robust understanding of the catalytic cycles involved can be inferred from established, analogous reactions. The synthesis of this tertiary alcohol's key precursors, particularly α-cyclopropyl ketones, is well-elucidated through advanced catalytic methods like hydrogen-borrowing catalysis. nih.govresearchgate.net The mechanistic principles of these pathways provide a clear framework for understanding how catalysts orchestrate the formation of the molecule's core structure.
Catalytic Synthesis via Hydrogen-Borrowing Cyclopropanation
The formation of the 1-cyclopropyl-1-(4-ethoxyphenyl) moiety can be envisioned via a multi-step catalytic process starting from a suitable ketone, such as 4-ethoxyacetophenone. The hydrogen-borrowing (HB) or hydrogen auto-transfer strategy, often catalyzed by iridium or ruthenium complexes, represents a highly efficient and atom-economical method for this type of C-C bond formation. digitellinc.comresearchgate.netorganic-chemistry.org This process avoids the use of stoichiometric organometallic reagents and generates water as the primary byproduct. digitellinc.com
The proposed catalytic cycle for the α-cyclopropanation of a ketone involves several key steps mediated by a transition metal catalyst and a base: digitellinc.comresearchgate.net
Catalyst-Mediated Dehydrogenation: The cycle initiates with the metal catalyst, for instance, an Iridium(I) complex, reversibly oxidizing a "cyclopropane surrogate" alcohol (e.g., an alcohol bearing a pendant leaving group) into a reactive aldehyde intermediate. In this step, the catalyst "borrows" hydrogen, forming a metal-hydride species (e.g., Iridium(III) dihydride). researchgate.net
Base-Mediated Aldol (B89426) Condensation: The in situ-generated aldehyde then undergoes a base-mediated aldol condensation with the enolate of the starting ketone (e.g., 4-ethoxyacetophenone). This forms an α,β-unsaturated ketone intermediate.
Metal-Hydride Reduction: The metal-hydride species, holding the "borrowed" hydrogen, reduces the carbon-carbon double bond of the enone intermediate. This step regenerates the catalyst's initial oxidation state and transfers the hydrogen back to the substrate, yielding an α-branched ketone that now contains a pendant leaving group. digitellinc.com
Intramolecular Cyclization: In the final step, the α-branched ketone intermediate, in the presence of a base, forms an enolate. This enolate then undergoes an intramolecular nucleophilic displacement of the pendant leaving group, resulting in the formation of the cyclopropane ring and yielding the desired α-cyclopropyl ketone precursor. nih.govresearchgate.net
This precursor, 1-cyclopropyl-1-(4-ethoxyphenyl)ethanone, can then be converted to the final tertiary alcohol, this compound, through standard nucleophilic addition of a methyl group (e.g., via a Grignard reagent), a step that is typically not catalytic.
The table below outlines the proposed mechanistic steps in the hydrogen-borrowing cycle for the synthesis of the ketone precursor.
| Step | Process | Reactants | Key Intermediates | Catalyst Role |
| A | Dehydrogenation | Substituted Alcohol, Metal Catalyst (e.g., Ir(I)) | Aldehyde, Metal Hydride (e.g., Ir(III)-H₂) | Oxidant (Hydrogen Acceptor) |
| B | Aldol Condensation | Ketone Enolate, Aldehyde, Base | α,β-Unsaturated Ketone | Not directly involved |
| C | Conjugate Reduction | α,β-Unsaturated Ketone, Metal Hydride | α-Branched Ketone, Metal Catalyst | Reductant (Hydrogen Donor) |
| D | Cyclization | α-Branched Ketone, Base | Enolate Intermediate, Cyclopropyl Ketone | Not directly involved |
Mechanisms in Catalytic Transformations
The catalytic transformations of tertiary benzylic alcohols like this compound are less commonly explored than their synthesis. However, potential catalytic pathways could involve dehydrative reactions or oxidations. For instance, Brønsted or Lewis acid catalysis could facilitate dehydration to form an alkene. Mechanistically, this would involve protonation of the hydroxyl group by the acid catalyst, followed by the loss of water to generate a stabilized tertiary carbocation. Subsequent elimination of a proton would yield the alkene product.
Catalytic oxidation of the benzylic alcohol to a ketone is another possible transformation. mdpi.com Depending on the catalyst (e.g., gold or palladium-based systems) and oxidant (e.g., molecular oxygen), the mechanism could involve initial deprotonation of the alcohol's O-H bond, followed by the dissociation of the C-H bond at the carbinol center to form the corresponding ketone. mdpi.com The specific intermediates and transition states would be highly dependent on the nature of the metal catalyst and the reaction conditions employed.
Advanced Synthetic Applications of 1 Cyclopropyl 1 4 Ethoxyphenyl Ethanol Motifs
Use as Chiral Building Blocks in Complex Molecule Synthesis
Chiral cyclopropyl-containing molecules are significant in medicinal chemistry and drug discovery due to their ability to impart conformational rigidity and metabolic stability to bioactive compounds. digitellinc.com Enantiomerically pure 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol serves as a versatile chiral building block for the asymmetric synthesis of more complex molecules. sigmaaldrich.comambeed.comresearchgate.net The stereocenter at the carbinol carbon can be used to induce chirality in subsequent reactions, making it a valuable precursor for creating stereochemically defined products.
The synthesis of such chiral cyclopropyl (B3062369) alcohols can be achieved through various stereoselective methods, including the asymmetric addition of organometallic reagents to corresponding ketones or the enantioselective cyclopropanation of allylic alcohols. nih.govresearchgate.net These methods provide access to skeletally diverse chiral cyclopropyl alcohols in high yields and stereoselectivities without the need for isolating intermediates. nih.gov The inherent chirality of these building blocks is crucial for the synthesis of enantiopure pharmaceuticals and agrochemicals.
Integration into Polyfunctional Molecular Scaffolds
The 1-cyclopropyl-1-aryl-ethanol core is readily integrated into larger, more complex molecular scaffolds. The hydroxyl group can be derivatized or used as a directing group for further transformations, while the cyclopropyl and aryl moieties offer sites for various coupling reactions. For instance, cyclopropyl carbinols can undergo ring-opening reactions to generate homoallylic systems, or participate in Prins-type cyclizations to form substituted tetrahydropyrans. acs.org
The presence of the ethoxyphenyl group provides an additional point of modification. The ether linkage can be cleaved to reveal a phenol (B47542), which can then be used in a variety of functionalization reactions, including O-arylation, esterification, or as a directing group in orthopedic-metalation. This versatility allows for the construction of polyfunctional molecules with diverse and well-defined three-dimensional structures.
Below is a table summarizing the integration of related cyclopropyl alcohol motifs in the synthesis of complex heterocyclic systems.
| Starting Material Class | Reaction Type | Resulting Scaffold | Key Features |
| Terminal Cyclopropylsilyl Alcohols | Prins Cyclization | 2,3,4,6-Tetrasubstituted Tetrahydropyrans | High diastereoselectivity, creation of three new stereocenters in a single step. acs.org |
| 1-Cyclopropyl-1-phenylethanol (B1583672) | Ring-Opening/Annulation | Thiophene (B33073) Aldehydes | C-S bond formation, access to substituted thiophenes. rsc.org |
| Cyclopropyl Alcohols | Transition Metal-Catalyzed Coupling | Homoallylic Alcohols | Three-component coupling with 1,3-dienes and aldehydes. acs.org |
Development of Novel Synthetic Strategies Utilizing Cyclopropyl-Aryl-Alcohol Cores
The unique reactivity of the cyclopropyl group in cyclopropyl-aryl-alcohol cores has been exploited to develop novel synthetic strategies. The strain inherent in the three-membered ring makes it susceptible to ring-opening reactions under various conditions (acidic, basic, or transition-metal catalysis), providing access to linear structures with defined stereochemistry.
Transition metal-catalyzed reactions of cyclopropyl alcohols have emerged as a powerful tool in organic synthesis. acs.org For example, the reaction of 1-cyclopropyl-1-phenylethanol with a sulfur source can lead to the formation of 5-phenylthiophene-2-carbaldehyde, demonstrating a concise route to thiophene derivatives through a ring-opening/annulation cascade. rsc.org This type of transformation highlights the potential of cyclopropyl-aryl-alcohols to serve as precursors to diverse heterocyclic systems.
Furthermore, the development of photocatalytic strategies allows for the stereoconvergent synthesis of cyclopropanes from mixtures of olefin isomers, broadening the accessibility of these valuable building blocks. researchgate.net The cyclopropyl-aryl-alcohol motif is also central to the synthesis of donor-acceptor cyclopropanes, which are versatile intermediates for constructing various bioactive compounds. nih.gov
The following table outlines selected novel synthetic strategies involving cyclopropyl alcohol derivatives.
| Strategy | Key Transformation | Product Class | Significance |
| Ring-Opening/Annulation | C-S bond formation and cyclization | Thiophene Aldehydes | Efficient access to substituted thiophenes from readily available cyclopropyl ethanols. rsc.org |
| Enantioselective Radical-Polar Crossover | Three-component coupling of cyclopropanols, dienes, and aldehydes | Chiral Homoallylic Alcohols | Enabled by visible-light-activated chiral chromium catalysis. acs.org |
| Corey-Chaykovsky Cyclopropanation | Reaction of 2-hydroxychalcones with a sulfur ylide | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes | Access to functionalized donor-acceptor cyclopropanes. nih.govnih.gov |
Scalable Methodologies for Industrial Chemical Processes
Key considerations for the industrial synthesis of compounds like this compound would involve the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents and chromatographic purification where possible. For instance, the synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, has been demonstrated on a large scale (900 mmol) using a Curtius degradation approach. nih.govnih.govresearchgate.net This highlights that multi-gram to kilogram quantities of functionalized cyclopropanes can be produced through well-established chemical transformations.
Patented processes for the synthesis of cyclopropyl compounds often focus on improving the ease of synthesis, scalability, and reducing the number of synthetic steps. google.com Methodologies such as the Corey-Chaykovsky cyclopropanation or Simmons-Smith-type reactions are often employed for the formation of the cyclopropane (B1198618) ring and can be adapted for large-scale production. nih.govnih.gov The development of continuous flow processes for cyclopropanation reactions also offers a promising avenue for safe and efficient industrial-scale synthesis. researchgate.net
Q & A
Q. Key Variables Affecting Yield
| Variable | Impact | Example Conditions |
|---|---|---|
| Catalyst | Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency | Anhydrous K₂CO₃ in ethanol, reflux for 6 h |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction precipitation in cold water | |
| Temperature | Controlled cooling during reduction minimizes side reactions (e.g., over-reduction) |
How can researchers characterize the structural and stereochemical properties of this compound?
Q. Basic Characterization Techniques
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and hydroxyl proton (δ 1.5–2.5 ppm, broad) .
- ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm), quaternary carbon (δ 75–85 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 220.3 (C₁₃H₁₈O₂) .
- HPLC : Purity analysis using C18 columns, acetonitrile/water mobile phase (70:30), retention time ~8.2 min .
Q. Advanced Stereochemical Analysis
- X-ray Crystallography : Resolve absolute configuration; similar cyclopropane-containing compounds show chair-like conformations in crystal lattices .
- Chiral Chromatography : Use Chiralpak® AD-H columns to separate enantiomers, critical for pharmacological studies .
What are the key chemical reactivity patterns of this compound under oxidative and reductive conditions?
Q. Advanced Reactivity Insights
- Oxidation :
- With KMnO₄/H₂SO₄: Forms 1-cyclopropyl-1-(4-ethoxyphenyl)ethanone (ketone) via secondary alcohol oxidation .
- Side reactions: Over-oxidation may degrade the cyclopropane ring if conditions are too harsh (e.g., prolonged heating).
- Reduction :
- Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to propyl groups, altering the core structure .
- Selective reduction of ketone intermediates to alcohol is pH-sensitive; acidic conditions favor protonation of the carbonyl .
How can researchers evaluate the biological activity of this compound, and what structural analogs show promise?
Q. Advanced Pharmacological Profiling
- In Vitro Assays :
- Antibacterial screening via agar diffusion (e.g., E. coli, S. aureus) with MIC values compared to fluoroquinolones .
- Cytotoxicity testing (MTT assay) on human cell lines (e.g., HEK-293) to assess therapeutic index .
- Structure-Activity Relationship (SAR) :
- Analog 1-Cyclopropyl-2-(4-fluorophenyl)ethanone shows enhanced antibacterial activity (MIC = 2 µg/mL) due to fluorine’s electronegativity .
- Ethoxy-to-methoxy substitution reduces metabolic stability in hepatic microsome assays .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Q. Methodological Troubleshooting
- Yield Discrepancies :
- Bioactivity Variability :
- Validate assay conditions (e.g., pH, temperature) and cell line viability controls .
- Compare logP values: Hydrophobic analogs (logP >3) may exhibit false-positive membrane disruption in cytotoxicity assays .
What environmental impact studies are recommended for this compound?
Q. Advanced Ecotoxicology
- Degradation Pathways :
- Ecotoxicology :
What future research directions are critical for advancing applications of this compound?
Q. Advanced Research Priorities
- Green Synthesis : Explore biocatalysis (e.g., Candida antarctica lipase B) for enantioselective reduction under mild conditions .
- Mechanistic Studies : Use DFT calculations to model cyclopropane ring stability during oxidation .
- Targeted Drug Delivery : Develop prodrugs by esterifying the hydroxyl group to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
